7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one
Overview
Description
Naphth[2,3,-b]oxiren-2(1aH)-one, 4, is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,3,-b]oxiren-2(1aH)-one, 4, typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Oxidation: The naphthalene derivative undergoes oxidation to introduce functional groups necessary for the formation of the oxirane ring.
Cyclization: The oxidized intermediate is then subjected to cyclization reactions to form the oxirane ring, resulting in the final compound.
Industrial Production Methods
Industrial production of Naphth[2,3,-b]oxiren-2(1aH)-one, 4, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature Control: Maintaining optimal temperatures to prevent decomposition and side reactions.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Naphth[2,3,-b]oxiren-2(1aH)-one, 4, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxirane ring into other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in alcohols or alkanes.
Substitution: Can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
Naphth[2,3,-b]oxiren-2(1aH)-one, 4, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphth[2,3,-b]oxiren-2(1aH)-one, 4, involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphth[2,3-b]oxirene: A related compound with a similar structure but different functional groups.
Naphth[2,3-b]oxirene-2,7-dione: Another similar compound with additional functional groups.
Uniqueness
Naphth[2,3,-b]oxiren-2(1aH)-one, 4, is unique due to its specific structure and reactivity
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFXYGDZUUPNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301547 | |
Record name | 7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50340-19-7 | |
Record name | NSC144091 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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